2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine
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Overview
Description
“2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine” is a compound that belongs to the class of indoles . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have been identified as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The compound was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .Molecular Structure Analysis
The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .Chemical Reactions Analysis
The most direct method for the preparation of “this compound” is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of phthalimido to the amino group .Scientific Research Applications
Indole Synthesis and Classification
Indole alkaloids, such as lysergic acid and vincristine, have been a major focus of organic synthesis research. The classification and synthesis of indoles are critical for developing new pharmacological agents. Indole synthesis strategies are categorized based on the last bond formed in the indole ring, facilitating the identification of new approaches and the current state of the art in indole construction. This classification helps in avoiding duplication and directing efforts towards overcoming existing challenges in synthesis methodologies (Taber & Tirunahari, 2011).
Reductive Amination and Applications
Reductive amination plays a significant role in amine synthesis, essential for producing pharmaceuticals, agrochemicals, and materials. The process involves the reaction of aldehydes or ketones with ammonia or an amine in the presence of a reducing agent and a catalyst. This method has seen significant developments, especially in employing hydrogen as a reducing agent, due to its cost-effectiveness and availability. Such advancements are crucial for large-scale production in various industries (Irrgang & Kempe, 2020).
Environmental Implications and Sorbent Technologies
The environmental persistence of certain compounds necessitates the development of effective removal technologies. Amine-functionalized sorbents have shown promise in addressing contaminants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water supplies. The design of next-generation sorbents considers electrostatic interactions, hydrophobic interactions, and sorbent morphology for enhanced PFAS removal. This approach highlights the environmental applications of amine-functionalized materials in water treatment and pollution control (Ateia et al., 2019).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.
Mode of action
The interaction of indole derivatives with their targets can result in a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to inhibit the replication of viruses, potentially by interfering with the viral life cycle .
Result of action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action. For example, some indole derivatives have been found to have antiviral activity, potentially by inhibiting viral replication .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with multiple receptors and have various biological activities . They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(2-methyl-2,3-dihydroindol-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12/h2-5,9H,6-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHPLMVQTQHOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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